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Abstract

1-(4-Methoxyphenyl)piperazine hydrochloride, also known as pMeOPP or 4-MeOPP, is a
substituted piperazine derivative that has garnered interest in both forensic toxicology and
pharmacological research. Initially identified as a component in recreational "party pills" for its
purported stimulant and euphoric effects, its complex mechanism of action involving multiple
neurotransmitter systems makes it a subject of scientific inquiry.[1] This document provides a
comprehensive technical overview of its discovery, synthesis, physicochemical properties, and
multifaceted pharmacology, intended for a scientific audience.

Discovery and History

The history of 1-(4-Methoxyphenyl)piperazine is not one of traditional pharmaceutical
development but rather of emergence in the recreational drug market. It gained prominence as
a so-called "designer drug," often mixed with other piperazine derivatives like benzylpiperazine
(BZP) to modulate or enhance their psychoactive effects.[1] Consequently, much of the early
scientific literature focuses on its detection in forensic samples, metabolism, and toxicological
profile.[2] Its primary metabolite has been identified as 1-(4-hydroxyphenyl)piperazine, formed
via O-demethylation, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6.[3]
More recently, its interactions with monoamine transporters and receptors have made it a tool
for neuropharmacological research.
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Physicochemical Properties

The compound is typically handled as its hydrochloride salt to improve stability and solubility in
aqueous media for experimental use.[2] Key physicochemical data are summarized below.

Value

Property Value (Free Base) (Dihydrochloride Reference(s)
Salt)

Molecular Formula C11H16N20 C11H16N20 - 2HCI

Molecular Weight 192.26 g/mol 265.2 g/mol [4]

CAS Number 38212-30-5 38869-47-5 [1114]

Melting Point 42-47 °C ~240 °C [5]

Density 1.057 g/cm3 Not Reported [5]

UV max (Amax) Not Reported 204, 241, 294 nm [4]

DMSO: 30 mg/mL
- PBS (pH 7.2): 10
Solubility Not Reported [4]
mg/mL DMF: 5 mg/mL

Methanol: 1 mg/mL

Synthesis and Manufacturing

Several synthetic routes to 1-(4-Methoxyphenyl)piperazine have been reported. The final step
typically involves conversion to the hydrochloride salt via treatment with hydrochloric acid.

Experimental Protocols

Protocol 1: One-Pot Synthesis from Diethanolamine and p-Anisidine

This method generates the intermediate in situ and proceeds to the final product in a single
reaction vessel, avoiding the isolation of potentially hazardous intermediates.[6]

o Step 1: Intermediate Formation. Slowly add 360 mL of hydrobromic acid (HBr, 0.5 mol) to
0.26 mol of diethanolamine in a suitable reaction flask over one hour.
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e Step 2: Cyclization. Stir and reflux the mixture for 12 hours. After reflux, distill the excess
HBr, which can be recycled. The crude product, bis(2-bromoethyl)amine, is used directly
without isolation.

o Step 3: N-Arylation. Under a dry nitrogen atmosphere, add a mixture of p-anisidine (0.24
mol), sodium carbonate (0.16 mol), and 80 mL of 1-butanol to the same flask containing the
crude intermediate.

o Step 4: Reaction. Heat the mixture to 120°C for 5 hours. Add another portion of sodium
carbonate (0.13 mol) and continue heating for an additional 24 hours.

e Step 5: Work-up and Salt Formation. Cool the suspension to room temperature and wash
twice with 100 mL of water. Adjust the pH of the organic layer to 12 with sodium hydroxide,
then wash with saturated brine. Separate the organic layer and adjust its pH to 5 with
concentrated HCI to precipitate the hydrochloride salt.

» Step 6: Purification. Distill off the water and 1-butanol to yield the crude HCI salt.
Recrystallize the product from ethanol and dry under vacuum at 100°C to a constant weight.

[6]
Protocol 2: Synthesis via Nucleophilic Aromatic Substitution

This common route involves the reaction of an aniline derivative with a pre-formed piperazine
precursor.[5]

o Step 1: Reaction Setup. Combine 4-methoxyaniline and bis(2-chloroethyl)amine
hydrochloride in a reaction vessel with a suitable solvent (e.g., diethyleneglycol monomethyl
ether).[7]

o Step 2: Condensation. Heat the reaction mixture at high temperature (e.g., 150°C) for
approximately 12 hours to facilitate the nucleophilic substitution and cyclization, forming the
piperazine ring.[7]

o Step 3: Isolation of the Free Base. After cooling, the free base can be isolated using
standard extraction and purification techniques.
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e Step 4: Hydrochloride Salt Formation. Dissolve the purified free base in an anhydrous
solvent such as ethanol or diethyl ether. Bubble dry HCI gas through the solution until
precipitation is complete.[5]

o Step 5: Purification. Collect the resulting precipitate by filtration, wash with cold anhydrous
solvent, and dry under vacuum to yield 1-(4-Methoxyphenyl)piperazine hydrochloride.

Visualization of Synthetic Workflow
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Caption: Workflow for the one-pot synthesis of 1-(4-Methoxyphenyl)piperazine HCI.

Pharmacology and Mechanism of Action

1-(4-Methoxyphenyl)piperazine hydrochloride exhibits a complex pharmacological profile,
primarily interacting with monoamine neurotransmitter systems. It is characterized by a mixed
mechanism of action, including properties of a serotonin-dopamine reuptake inhibitor and
releasing agent, as well as direct receptor antagonism.[1][4]
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Interaction with Monoamine Transporters

The compound has been shown in vitro to inhibit the reuptake and stimulate the release of
monoamine neurotransmitters, a mechanism it shares with psychostimulants like
amphetamines.[1] This action increases the synaptic concentrations of serotonin and
dopamine, leading to enhanced neurotransmission, which is believed to underlie its stimulant

and euphoric effects.
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Caption: pMeOPP's mechanism on monoamine transporters in the synaptic cleft.

al-Adrenoceptor Antagonism

Derivatives of pMeOPP have been investigated for their activity as selective antagonists at al-
adrenoceptors.[8] This property is therapeutically relevant for conditions such as benign
prostatic hyperplasia (BPH), where blocking these receptors in the prostate and bladder neck
leads to smooth muscle relaxation and symptomatic relief.[8] The antagonism at al-
adrenoceptors prevents endogenous catecholamines like norepinephrine from binding and

eliciting a contractile response.
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Caption: Antagonistic action of pMeOPP at the al-adrenoceptor signaling pathway.

Pharmacological and Toxicological Data
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While the mechanisms of action are qualitatively understood, specific quantitative data on
binding affinities (Ki) and functional potencies (IC50) for 1-(4-Methoxyphenyl)piperazine at its
primary targets are not extensively documented in publicly available literature. This is often the
case for compounds that emerge outside of formal drug development programs. The table
below summarizes available data and notes areas where information is lacking.
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Reference(s
Target Parameter Value Compound Notes |
Data for
Serotonin related
Transporter ICso 230 nM m-CPP compound m-
chlorophenyl
(SERT) ] )
piperazine,
not pMeOPP.
Described as
Dopamine an inhibitor,
Transporter Ki/1Cso Not Reported  pMeOPP but specific -
(DAT) values are
not available.
The
methoxyphen
ylpiperazine
moiety is
al- important for
Adrenoceptor  Ki/ pA2 Not Reported  pMeOPP affinity, but -
s specific
values for the
para isomer
are not
available.
Apparent Km
Metabolizing for O-
Enzyme Km 48.34 uM pMeOPP demethylatio [3]
(CYP2D6) n by human
CYP2D6.
© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/8595191/
https://pubmed.ncbi.nlm.nih.gov/14985146/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157545?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Has
demonstrated
o o Concentratio cytotoxic
Toxicity Cytotoxicity pMeOPP ) [5]
n-dependent effects in
various cell

lines.

Potential for

liver toxicity,
o Hepatotoxicit Observed at especially in
Toxicity ) pMeOPP o [5]
y higher doses combination
with other
piperazines.

Applications in Research and Drug Development

1-(4-Methoxyphenyl)piperazine hydrochloride serves as a valuable research tool for:

e Probing the Serotonin System: Its activity as a non-selective serotonin receptor agonist and
reuptake inhibitor allows for the investigation of serotonergic pathways in various
neurological and psychiatric models.[2]

e Lead Compound for al-Antagonists: The core structure is a scaffold in the development of
selective al-adrenoceptor antagonists for potential use in treating BPH.[8]

» Forensic and Toxicological Standards: It is used as a reference standard for the analytical
detection of piperazine-based designer drugs in clinical and forensic samples.[4]

Conclusion

1-(4-Methoxyphenyl)piperazine hydrochloride is a compound with a dual identity.
Historically rooted in the world of illicit psychoactives, its complex pharmacology, characterized
by a multi-target engagement of the serotonergic, dopaminergic, and adrenergic systems, has
endowed it with significant value for scientific research. While a comprehensive quantitative
profile of its receptor and transporter interactions remains to be fully elucidated, it serves as an
important chemical probe and a structural template for the development of novel therapeutic
agents, particularly in the realm of al-adrenoceptor modulation. Further research is warranted
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to precisely quantify its binding and functional parameters to better understand its therapeutic
potential and toxicological risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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